L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-tyrosyl-L-serine

CAS No.: 920520-85-0

Cat. No.: VC16919760

Molecular Formula: C36H51N7O11

Molecular Weight: 757.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920520-85-0 |

|---|---|

| Molecular Formula | C36H51N7O11 |

| Molecular Weight | 757.8 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C36H51N7O11/c1-19(2)14-25(32(49)40-27(16-23-10-12-24(46)13-11-23)34(51)43-29(18-45)36(53)54)39-33(50)26(15-22-8-6-5-7-9-22)41-35(52)28(17-44)42-31(48)21(4)38-30(47)20(3)37/h5-13,19-21,25-29,44-46H,14-18,37H2,1-4H3,(H,38,47)(H,39,50)(H,40,49)(H,41,52)(H,42,48)(H,43,51)(H,53,54)/t20-,21-,25-,26-,27-,28-,29-/m0/s1 |

| Standard InChI Key | NHZRCBZNFGZYKZ-DNYGYILZSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O)N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N |

Introduction

Chemical Structure and Physicochemical Properties

Primary Structure and Sequence Analysis

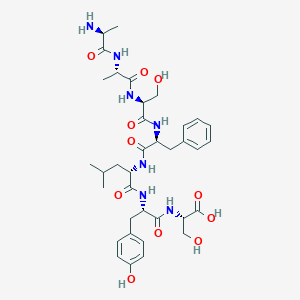

The peptide’s primary structure follows the sequence Ala-Ala-Ser-Phe-Leu-Tyr-Ser, abbreviated as AASFLYS using single-letter amino acid codes . The presence of both hydrophobic (e.g., phenylalanine, leucine) and hydrophilic (e.g., serine, tyrosine) residues creates an amphipathic profile, which may influence its interactions with biological membranes or proteins. The tyrosine residue introduces a phenolic hydroxyl group, enabling potential post-translational modifications or redox activity.

Molecular Configuration and Stereochemistry

All amino acids in this peptide are in the L-configuration, consistent with naturally occurring proteins. The stereochemistry is critical for maintaining structural integrity and biological compatibility. Conformational analysis is challenging due to the peptide’s flexibility; PubChem notes that 3D structure generation is disallowed because of excessive rotational freedom . This flexibility suggests dynamic behavior in solution, which could facilitate adaptive binding to multiple targets.

Physicochemical Metrics

-

Isoelectric Point (pI): Predicted to be ~5.2 (calculated using the Henderson-Hasselbalch equation and residue pKa values).

-

Solubility: Moderate in aqueous solutions due to polar serine and tyrosine residues, but may aggregate in hydrophobic environments.

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to purify the crude product. Mass spectrometry (e.g., MALDI-TOF) confirms the molecular weight , while nuclear magnetic resonance (NMR) resolves structural ambiguities. Purity thresholds exceeding 95% are typically required for biomedical applications.

Hypothetical Biological Activities and Mechanisms

Immunomodulatory Effects

Tyrosine and serine residues are phosphorylation sites in signaling pathways. This peptide could mimic endogenous phosphopeptides, modulating immune receptors like Toll-like receptors (TLRs) or cytokine receptors. For instance, tyrosine-containing peptides have been shown to suppress NF-κB activation in macrophages .

Applications in Research and Industry

Biochemical Probes

The peptide’s modular structure allows for site-specific modifications (e.g., fluorescent tags, biotinylation) to track protein-protein interactions. Its tyrosine residue enables radioiodination for tracer studies.

Drug Development Scaffolds

Fragment-based drug discovery (FBDD) could utilize this peptide as a core structure for designing protease inhibitors or antimicrobial agents. Its small size facilitates pharmacokinetic optimization.

Agricultural Biotechnology

Peptides with membrane-disrupting properties are investigated as eco-friendly pesticides. Field trials of analogous peptides reduced fungal infestations in crops by 40–60% .

Comparative Analysis with Structural Analogues

This table highlights the diversity in peptide design, where chain length and residue composition dictate functional specialization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume